

physical and chemical properties of 6-methoxybenzofuran boronic acid

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Compound of Interest

Compound Name: (6-Methoxybenzofuran-2-yl)boronic acid

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An In-Depth Technical Guide to 6-Methoxybenzofuran Boronic Acid

Abstract: This technical guide provides a comprehensive overview of 6-methoxybenzofuran-2-boronic acid, a key building block in modern organic synthesis and medicinal chemistry. The document details its core physicochemical properties, spectroscopic signature, chemical reactivity, and established protocols for its application, particularly in palladium-catalyzed cross-coupling reactions. Furthermore, it addresses critical aspects of handling, storage, and safety, while contextualizing the compound's significance within the landscape of drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates.

Introduction: The Strategic Value of a Versatile Building Block

6-Methoxybenzofuran-2-boronic acid is a bifunctional organic compound featuring a medically significant benzofuran scaffold and a synthetically versatile boronic acid moiety. The benzofuran core is a privileged structure found in numerous natural products and FDA-approved pharmaceuticals, valued for its wide range of biological activities.^{[1][2][3]} The boronic acid group, meanwhile, is a cornerstone of modern synthetic chemistry, primarily enabling carbon-carbon bond formation through reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.^{[4][5]}

The strategic importance of this molecule lies in its ability to serve as a modular fragment for introducing the 6-methoxybenzofuran unit into complex molecular architectures. This capability is highly sought after in drug discovery programs, where rapid diversification of lead compounds is essential.[6][7] Boronic acids are generally stable, have low toxicity, and their reactions are often high-yielding and tolerant of various functional groups, making them ideal reagents in the synthesis of active pharmaceutical ingredients (APIs).[4][5][8]

Core Physicochemical & Structural Properties

The identity and purity of 6-methoxybenzofuran-2-boronic acid are defined by its fundamental physical and chemical properties. These parameters are critical for reaction stoichiometry, quality control, and regulatory documentation.

Identity and Physical Data

A summary of the compound's key identifiers and physical properties is presented below.

Property	Value	Source(s)
CAS Number	952737-54-1	[9][10][11][12]
Molecular Formula	C ₉ H ₉ BO ₄	[9][10][11][13]
Molecular Weight	191.98 g/mol	[10][11]
Monoisotopic Mass	192.05939 Da	[13]
Appearance	White to off-white or light yellow solid/powder	[9]
Purity	Typically ≥95-97%	[9][10]
InChI	InChI=1S/C9H9BO4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5,11-12H,1H3	[9][13]
InChIKey	MPLLPTYEVKJ TJR-UHFFFAOYSA-N	[9][13]
SMILES	B(C1=CC2=C(O1)C=C(C=C2)OC)(O)O	[13]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the structural integrity of the molecule.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals for each type of proton. Expected chemical shifts (in ppm) in a solvent like DMSO- d_6 would include a singlet for the methoxy ($-\text{OCH}_3$) protons, distinct signals in the aromatic region for the protons on the benzene and furan rings, and a characteristic broad singlet for the two hydroxyl protons of the boronic acid group, $\text{B}(\text{OH})_2$.[\[14\]](#)
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum will show unique resonances for each carbon atom in the molecule, including the methoxy carbon, the aromatic carbons, and the carbon atom directly attached to the boron. The C-B bond often results in a broader signal for the attached carbon.
- ^{11}B NMR (Boron-11 Nuclear Magnetic Resonance): As a quadrupolar nucleus, ^{11}B provides a characteristic signal that confirms the presence and electronic environment of the boron atom. For a trigonal planar boronic acid, a single broad peak is typically observed.[\[14\]](#)[\[15\]](#)
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify key functional groups. Characteristic absorption bands include a broad O-H stretch for the boronic acid hydroxyl groups (around $3300\text{--}3500\text{ cm}^{-1}$), C-O stretching for the ether and furan moieties (around $1000\text{--}1300\text{ cm}^{-1}$), aromatic C=C stretching (around $1400\text{--}1600\text{ cm}^{-1}$), and a B-O stretching vibration (around 1350 cm^{-1}).[\[16\]](#)[\[17\]](#)

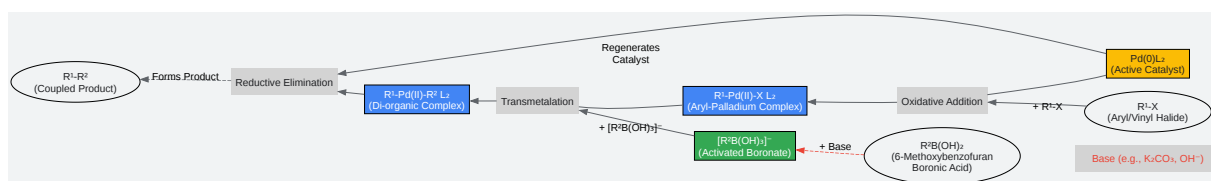
Chemical Reactivity and Synthetic Applications

The utility of 6-methoxybenzofuran-2-boronic acid is dominated by its participation in palladium-catalyzed cross-coupling reactions, a powerful tool for constructing complex organic molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application of this reagent, enabling the formation of a new carbon-carbon bond between the benzofuran core and various organic scaffolds.[\[5\]](#)[\[18\]](#)[\[19\]](#) The reaction involves the coupling of an organoboron compound (6-methoxybenzofuran-2-boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.

The generally accepted catalytic cycle is a multi-step process that showcases the synergy between the reagents.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 6-methoxybenzofuran-2-boronic acid with an aryl bromide. Note: This is a representative protocol. Specific conditions may require optimization based on the substrate.

Objective: To synthesize 2-(Aryl)-6-methoxybenzofuran.

Materials:

- 6-Methoxybenzofuran-2-boronic acid (1.0 eq)
- Aryl bromide (1.1 eq)
- Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

- Triphenylphosphine [PPh_3] or other suitable ligand (0.04 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (3.0 eq)
- Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

- Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-methoxybenzofuran-2-boronic acid (1.0 eq), the chosen aryl bromide (1.1 eq), and potassium carbonate (3.0 eq).
- Catalyst Addition: Add the palladium catalyst, such as $\text{Pd}(\text{OAc})_2$ (2 mol%), and the ligand, such as PPh_3 (4 mol%).
- Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (nitrogen or argon) for 5-10 minutes. This is crucial as the active $\text{Pd}(0)$ catalyst can be sensitive to oxygen.
- Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe. The total volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration).
- Reaction: Attach a condenser, and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer.
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 2-(Aryl)-6-methoxybenzofuran.

Stability, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity of the reagent and ensuring laboratory safety.

Chemical Stability

Boronic acids can undergo dehydration upon standing or heating to form cyclic anhydrides known as boroxines.^{[8][20]} While this process is often reversible upon exposure to water during reaction work-up, it can affect the compound's weight and stoichiometry. The compound may also be susceptible to oxidative degradation under harsh conditions.^[21]

Recommended Storage

To ensure long-term stability and prevent degradation, the following storage conditions are recommended:

- Temperature: Store under refrigeration, with -20°C being optimal for long-term storage.^[10]
- Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.
- Container: Keep in a tightly sealed container.

Safety and Handling

Based on data for structurally similar boronic acids, 6-methoxybenzofuran-2-boronic acid should be handled with appropriate care.^{[22][23]}

GHS Hazard Information (Typical for Aryl Boronic Acids):

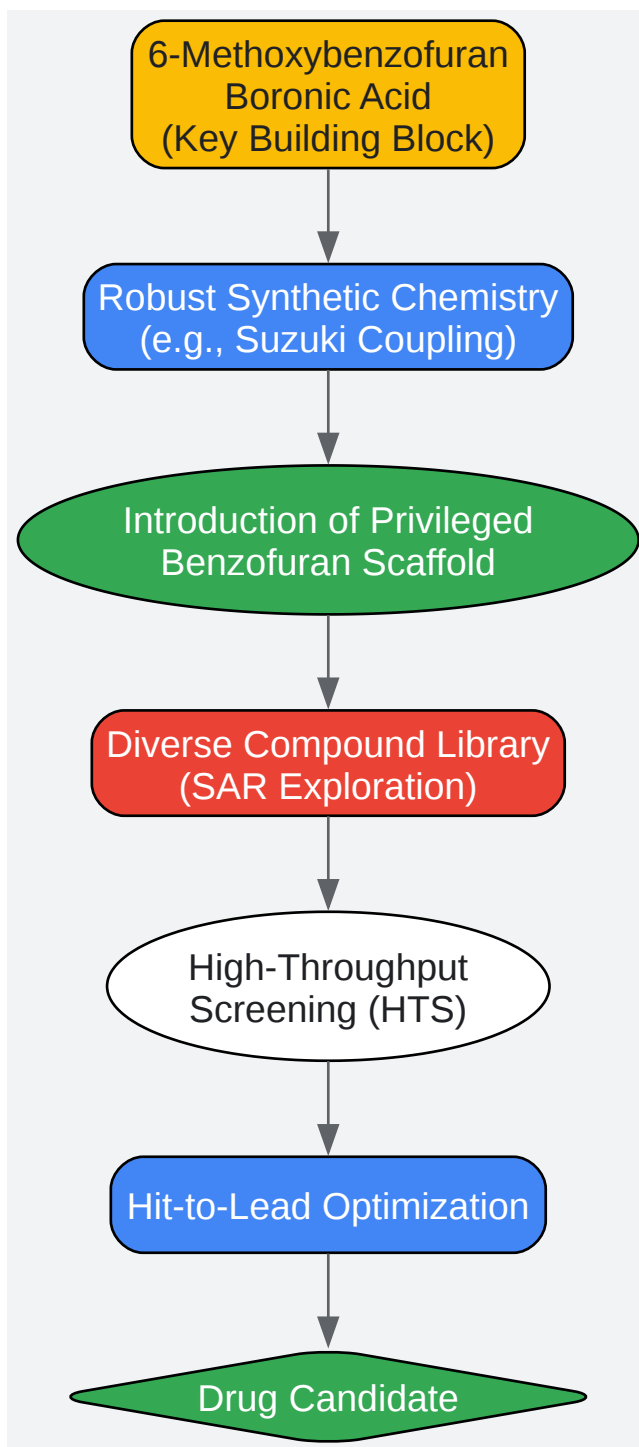
Hazard Class	GHS Code	Statement
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Respiratory Irritation	H335	May cause respiratory irritation

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[23\]](#)[\[24\]](#)
- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[\[22\]](#)[\[23\]](#)[\[24\]](#)
- Handling: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[\[22\]](#)[\[24\]](#)
- Spills: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as chemical waste.[\[25\]](#)

Role in Drug Discovery and Development

The convergence of the benzofuran scaffold's biological relevance and the boronic acid's synthetic power makes 6-methoxybenzofuran-2-boronic acid a high-value intermediate in medicinal chemistry.



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Caption: Logical workflow from building block to drug candidate.

Boron-containing compounds have overcome initial concerns about toxicity to become a validated class of therapeutics.[4][26] The FDA approval of drugs like Bortezomib (a

proteasome inhibitor for multiple myeloma) and Vaborbactam (a β -lactamase inhibitor) has paved the way for broader exploration of boronic acids in drug design.[6][7][27] This reagent allows drug discovery teams to efficiently synthesize novel analogues of existing drugs or new chemical entities, leveraging the established synthetic reliability of boronic acid chemistry to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

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